Isopropyl methacrylate
Overview
Description
Isopropyl methacrylate is a clear colorless liquid . It is highly flammable and insoluble in water . It is used in the production of polymers and copolymers, and as a monomer for the production of plastics .
Synthesis Analysis
Isopropyl methacrylate can be synthesized through radical polymerization . The process can be initiated even at low concentrations of methylene blue using conventional LED strips . The polymerization rate and the dependency of molecular weight parameters of the samples on monomer conversion are governed by the nature of light source as well as the structure of the initiator and introducing additional reagents .
Molecular Structure Analysis
The molecular formula of Isopropyl methacrylate is C7H12O2 . It has a molecular weight of 128.17 . The compound is a liquid at 20°C .
Chemical Reactions Analysis
Isopropyl methacrylate is sensitive to heat and light during long term storage and can polymerize . It belongs to the group of Acrylates and Acrylic Acids and Polymerizable Compounds .
Physical And Chemical Properties Analysis
Isopropyl methacrylate has a boiling point of 126°C and a flash point of 25°C . It has a specific gravity of 0.89 and a refractive index of 1.41 . It is insoluble in water but soluble in ether, benzene, acetone, and methanol .
Scientific Research Applications
Hydrophobically Modified Microgels
Isopropyl methacrylate (iPMA) has been used in the synthesis of temperature-sensitive microgels. These microgels are hydrophobically modified by copolymerizing iPMA with N-isopropylacrylamide (NIPAM), allowing for the tuning of their volume-phase transition temperature (VPTT). This modification extends the application range of these microgels, making them suitable for a variety of temperature-sensitive applications (Ma et al., 2004).
Enhanced Sensitivity in Electron Beam Resist
iPMA plays a role in enhancing the sensitivity of poly(methyl methacrylate) (PMMA) as an electron beam resist. The study of solvent selection for the development process of PMMA demonstrated that isopropyl alcohol, a component of iPMA, significantly improves the resist's performance when used as a developer (Mohsin & Cowie, 1988).
Copolymerization Studies
Research on the copolymerization of methyl methacrylate and methacrylic acid in isopropyl alcohol has provided insights into the kinetics and dynamics of the process. This study aids in understanding the molecular architecture of copolymers and their applications (Georgiev & Dakova, 1994).
Fragmentation Mechanism Analysis
A study on the fragmentation mechanism of isopropyl methacrylate at the molecular level has contributed to a deeper understanding of the behavior of this compound under specific conditions, such as in mass spectrometry (Yanagisawa et al., 1986).
Workplace Exposure Assessment
While not directly related to iPMA, a study on Vietnamese nail salon workers has measured the concentrations of various solvents including isopropyl acetate, which is structurally related to iPMA. This study provides an understanding of occupational exposures to similar compounds (Quach et al., 2011).
Stimuli-responsive Copolymers
iPMA has been used in the synthesis of stimuli-responsive copolymers, which have applications in micro- and nanofluidics, drug delivery, and non-woven applications. These copolymers demonstrate enhanced longevity in aqueous environments, making them suitable for various biomedical and industrial applications (Zhang & Yarin, 2009).
Controlled Drug Release
iPMA-based hybrid capsules have been created for controlled drug release applications. These capsules, synthesized from inverse Pickering emulsion polymerization, exhibit temperature-responsive properties and allow for controlled release rates of drugs (Zhang et al., 2010).
Safety And Hazards
Isopropyl methacrylate is highly flammable . It is toxic if swallowed and can cause irritation or burns on skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
The use of light irradiation for initiation of radical polymerization has several advantages in comparison with conventional thermal initiation . The conduction of the process at ambient temperatures allows to save energy which is important for modern ecofriendly industrial processes . The second advantage of the light-induced processes is the control over polymerization rate by changing light intensity and possibility of its stopping and reinitiating by on-and-off light . The third advantage of such processes is the possibility of formation of final products with various shapes including fibers and films .
properties
IUPAC Name |
propan-2-yl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(2)7(8)9-6(3)4/h6H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQSSGDQNWEFSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Record name | ISOPROPYL METHACRYLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26655-94-7 | |
Record name | Poly(isopropyl methacrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26655-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6022218 | |
Record name | Isopropyl methacrylate | |
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Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl methacrylate is a clear colorless liquid. (NTP, 1992) | |
Record name | ISOPROPYL METHACRYLATE | |
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Boiling Point |
257 °F at 760 mmHg (NTP, 1992) | |
Record name | ISOPROPYL METHACRYLATE | |
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Flash Point |
70 °F (NTP, 1992) | |
Record name | ISOPROPYL METHACRYLATE | |
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Solubility |
Insoluble (<1 mg/ml at 70 °F) (NTP, 1992) | |
Record name | ISOPROPYL METHACRYLATE | |
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Density |
0.8847 at 68 °F (NTP, 1992) - Less dense than water; will float | |
Record name | ISOPROPYL METHACRYLATE | |
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Product Name |
Isopropyl methacrylate | |
CAS RN |
4655-34-9 | |
Record name | ISOPROPYL METHACRYLATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isopropyl methacrylate | |
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Record name | Isopropyl methacrylate | |
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Record name | ISOPROPYL METHACRYLATE | |
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Record name | 2-Propenoic acid, 2-methyl-, 1-methylethyl ester | |
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Record name | Isopropyl methacrylate | |
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Record name | Isopropyl methacrylate | |
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Record name | ISOPROPYL METHACRYLATE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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